molecular formula C17H17N3OS B1387728 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol CAS No. 1105189-63-6

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol

Katalognummer: B1387728
CAS-Nummer: 1105189-63-6
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: MOKROYJIARBFPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Name and Molecular Formula

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. According to PubChem database records, the official IUPAC name is designated as 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol . This nomenclature systematically describes the molecular architecture by identifying the core benzothiazole ring system with substitution at the 2-position by a phenylpiperazine group and hydroxylation at the 6-position of the benzothiazole ring. The compound's structural complexity necessitates this detailed naming approach to accurately convey the spatial arrangement and connectivity of all constituent atoms.

The molecular formula for this compound is established as C₁₇H₁₇N₃OS , representing a molecular composition that includes seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been precisely calculated using computational chemistry methods, yielding a value of 311.4 grams per mole according to PubChem computational analysis. Alternative sources provide slightly more precise measurements, reporting the molecular weight as 311.40138 grams per mole . These minute variations in reported molecular weight values reflect differences in computational precision and rounding conventions used by different chemical databases and suppliers.

The compound's molecular architecture can be further characterized through its computed descriptors. The SMILES notation, which provides a linear textual representation of the molecular structure, is recorded as C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O . This notation systematically describes the connectivity pattern starting from the piperazine ring, proceeding through the phenyl substituent, and terminating at the hydroxylated benzothiazole core. The InChI identifier provides an additional standardized representation: InChI=1S/C17H17N3OS/c21-14-6-7-15-16(12-14)22-17(18-15)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 .

Property Value Source
IUPAC Name 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol PubChem
Molecular Formula C₁₇H₁₇N₃OS PubChem
Molecular Weight 311.4 g/mol PubChem
Molecular Weight (Precise) 311.40138 g/mol Chemical Supplier
SMILES C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O PubChem
InChI Key MOKROYJIARBFPZ-UHFFFAOYSA-N PubChem

Structural Isomerism and Tautomeric Forms

The structural analysis of this compound reveals important considerations regarding potential isomerism and tautomeric equilibria that may exist within this molecular framework. Benzothiazole derivatives are known to exhibit complex tautomeric behavior, particularly involving the heterocyclic nitrogen and sulfur atoms within the thiazole ring system. Research on benzothiazole tautomerism has demonstrated that these compounds can exist in multiple tautomeric forms, with relative stabilities dependent on environmental conditions and substituent effects.

The hydroxyl group positioned at the 6-position of the benzothiazole ring introduces additional complexity to the tautomeric landscape of this compound. Studies on related hydroxybenzothiazole derivatives have shown that tautomeric equilibria can involve proton transfer between hydroxyl oxygen and nitrogen atoms within the ring system. Specifically, research has identified that benzothiazole derivatives with hydroxyl substitution can undergo tautomeric interconversion between phenolic forms and corresponding keto tautomers. The energy barriers associated with these tautomeric transitions have been calculated to range from approximately 23.70 to 29.41 kilojoules per mole for related hydroxybenzothiazole systems.

The piperazine substituent at the 2-position may influence the relative stability of different tautomeric forms through electronic effects. The electron-donating nature of the piperazine nitrogen can affect the electron density distribution within the benzothiazole ring system, potentially stabilizing certain tautomeric forms over others. Computational studies on benzothiazole derivatives have indicated that substituent effects can significantly alter tautomeric equilibrium positions, with electron-donating groups generally favoring certain tautomeric forms.

Theoretical calculations using density functional theory methods have provided insights into the tautomeric behavior of benzothiazole derivatives. The stability of different tautomeric forms is influenced by several factors, including hydrogen bonding patterns, electronic stabilization, and steric interactions. For hydroxybenzothiazole derivatives, the phenolic form typically represents the most stable tautomer under standard conditions, with energy differences between tautomeric forms ranging from several to tens of kilojoules per mole.

The potential for coexistence of multiple tautomeric forms has been demonstrated for related benzothiazole derivatives. Energy barrier calculations suggest that rapid interconversion between tautomeric forms may occur at room temperature, particularly when energy differences are relatively small. This tautomeric flexibility may have important implications for the compound's chemical reactivity and biological activity, as different tautomeric forms may exhibit distinct interaction profiles with target molecules.

Tautomeric Consideration Relevance to Compound
Hydroxyl Group Tautomerism 6-position hydroxyl may undergo keto-enol tautomerism
Benzothiazole Ring Tautomerism Potential for nitrogen protonation state changes
Piperazine Influence Electron-donating effects may stabilize specific forms
Energy Barriers Typical range 20-30 kJ/mol for related compounds
Environmental Sensitivity Solvent and pH effects on tautomeric equilibrium

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound is 1105189-63-6 . This unique numerical identifier serves as the primary means of unambiguous chemical identification within chemical databases, regulatory frameworks, and commercial transactions. The CAS registry number system provides a systematic approach to chemical identification that transcends variations in nomenclature and structural representation across different countries and institutions.

Eigenschaften

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-14-6-7-15-16(12-14)22-17(18-15)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKROYJIARBFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzothiazole with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Vergleich Mit ähnlichen Verbindungen

Core Structural Differences

The compound is compared to three key benzothiazole derivatives:

Pittsburgh Compound B (PiB; 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol) Structural Difference: Replaces phenylpiperazine with a methylaminophenyl group. Molecular Weight: 256.323 g/mol (vs. ~353 g/mol for the phenylpiperazine analog) .

[11C]PBB3 (2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol) Structural Difference: Contains a conjugated diene linker and pyridinyl group. Key Property: Binds to tau protein aggregates in AD with high selectivity (50-fold over Aβ) and is used in PET imaging .

AMPK-Activating Benzothiazoles (e.g., 2-(propylthio)benzo[d]thiazol-6-ol)

  • Structural Difference : Alkylthio substituents at the 2-position.
  • Key Property : Dual-action antidiabetic agents enhancing glucose uptake in muscle cells and insulin secretion in β-cells .

Pharmacological Profiles

Compound Target/Activity Binding Affinity (KD) Clinical Application
2-(4-Phenylpiperazin-1-yl)-benzothiazol-6-ol Serotonin/Dopamine Receptors (predicted) Not reported Potential CNS disorders
PiB Aβ plaques ~1.1 nM (Aβ) AD diagnostics (PET imaging)
[11C]PBB3 Tau tangles 52.5 nM (tau) Tauopathy imaging
AMPK activators (e.g., 2-(propylthio)-benzothiazol-6-ol) AMPK pathway EC50 ~10 µM Type 2 diabetes (preclinical)

Key Observations :

  • The phenylpiperazine analog’s larger substituent likely reduces blood-brain barrier permeability compared to PiB but may improve receptor selectivity.
  • Unlike [11C]PBB3, it lacks the extended conjugation required for tau binding, limiting its utility in neurodegenerative imaging .

Metal-Binding Properties

Benzothiazol-6-ol derivatives, including the phenylpiperazine analog, can coordinate transition metals (e.g., Cu²⁺). For example, benzo[d]thiazol-6-ol forms stable complexes with copper, which may influence redox activity or aggregation inhibition in neurodegenerative contexts .

Biologische Aktivität

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₇N₃OS, with a molecular weight of approximately 311.41 g/mol. It features a benzo[d]thiazole ring substituted with a piperazine moiety, which is critical for its biological interactions.

PropertyValue
Molecular Weight311.41 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point521.6 ± 60.0 °C at 760 mmHg
LogP2.42

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic activity , making it a candidate for treating anxiety disorders. Its mechanism is thought to involve modulation of serotonin receptors, which play a crucial role in mood regulation and anxiety.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties . In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, although specific IC₅₀ values and detailed mechanisms remain to be fully elucidated. For example, related compounds have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Structure-Activity Relationship (SAR)

The pharmacological profile of this compound can be influenced by modifications to its structure. The presence of the hydroxyl group at the 6-position on the benzo[d]thiazole ring enhances its solubility and biological activity. Comparisons with structurally similar compounds reveal that variations in substituents can lead to significant differences in receptor affinity and biological effects.

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)piperazineChlorophenyl substitutionHigher affinity for dopamine receptors
2-(4-Methylphenyl)piperazin-1-amineMethyl substitutionEnhanced CNS penetration
3-(4-Fluorophenyl)-1H-pyrazolePyrazole instead of thiazoleExhibits anti-inflammatory properties

Study on Anxiolytic Activity

In a controlled study, the anxiolytic effects of the compound were assessed using animal models. The results indicated a significant reduction in anxiety-like behaviors in treated subjects compared to controls, suggesting potential for clinical applications in anxiety management.

Anticancer Activity Assessment

A series of in vitro experiments evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The compound demonstrated promising results against MCF-7 cells with IC₅₀ values comparable to established chemotherapeutics like doxorubicin . Further exploration into its mechanism revealed that it may induce apoptosis through activation of caspase pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol, and how can intermediates be characterized?

  • Methodology : Key steps include Suzuki coupling for aryl group introduction and deprotection of methoxy groups using BBr₃ in dichloromethane (DCM). Intermediate purity is verified via HPLC and spectral analysis (e.g., NMR, IR) .
  • Experimental Design : Optimize reaction conditions (e.g., solvent, temperature) for Boc deprotection and phenol formation. Monitor yields at each step using thin-layer chromatography (TLC).

Q. How can the binding affinity of this compound to tau or amyloid-β aggregates be evaluated in vitro?

  • Methodology : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H-PIB or ¹¹C-PBB3) in post-mortem brain tissues. Use autoradiography or fluorescence anisotropy to quantify dissociation constants (KD) and selectivity ratios .
  • Data Interpretation : Compare binding patterns to known ligands like [¹⁸F]Flutemetamol, ensuring specificity by blocking with unlabeled competitors .

Advanced Research Questions

Q. What strategies mitigate radiometabolite interference in PET imaging studies using derivatives of this compound?

  • Challenge : Radiometabolites (e.g., from ¹¹C-PBB3) can cross the blood-brain barrier, complicating quantitative analysis .
  • Methodology : Develop metabolite-resistant analogs via fluorination (e.g., ¹⁸F-AM-PBB3) or structural modifications to reduce hepatic metabolism. Validate using LC-MS for plasma metabolite profiling and kinetic modeling (e.g., multilinear reference tissue model) to distinguish parent tracer uptake .

Q. How can computational methods optimize the compound’s binding to tau isoforms with varying 3R/4R ratios?

  • Approach : Use density-functional theory (DFT) to model electronic interactions between the benzothiazole core and tau’s β-sheet regions. Incorporate exact-exchange terms (e.g., B3LYP functional) for accurate thermochemical predictions .
  • Validation : Cross-validate computational results with cryo-EM data of tau fibrils and in vitro binding assays using isoform-specific recombinant proteins .

Q. What experimental designs address discrepancies between in vitro binding data and in vivo PET quantification?

  • Contradiction Analysis : In vitro assays may overestimate specificity due to off-target binding in vivo (e.g., monoamine oxidase interactions).
  • Resolution : Perform blocking studies with selective inhibitors (e.g., deprenyl for MAO-B) during PET scans. Use compartmental modeling to adjust for non-specific binding .

Methodological Considerations

Q. How is the blood-brain barrier (BBB) penetration of this compound optimized for CNS targeting?

  • Design Criteria : Reduce polar surface area (<90 Ų) and logP (2–5) via substituent modifications (e.g., methylamino groups). Validate using in situ brain perfusion models or P-glycoprotein efflux assays .

Q. What quality control protocols ensure radiochemical purity for carbon-11 or fluorine-18 labeled analogs?

  • Protocol : Use thin-film captive solvent techniques for rapid purification. Confirm radiochemical purity (>95%) via radio-HPLC and ensure specific activity >100 GBq/µmol to avoid mass-related toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.